BenchChemオンラインストアへようこそ!

4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Quorum sensing Vibrio cholerae Structure-Activity Relationship (SAR)

4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 851094-53-6) is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 4-acetylbenzamide group. This compound is a direct structural analog of the molecular probe ML366, a well-characterized inhibitor of Vibrio cholerae quorum sensing (QS) that acts via the LuxO response regulator.

Molecular Formula C19H15N3O5
Molecular Weight 365.345
CAS No. 851094-53-6
Cat. No. B2987063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS851094-53-6
Molecular FormulaC19H15N3O5
Molecular Weight365.345
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H15N3O5/c1-11(23)12-2-4-13(5-3-12)17(24)20-19-22-21-18(27-19)14-6-7-15-16(10-14)26-9-8-25-15/h2-7,10H,8-9H2,1H3,(H,20,22,24)
InChIKeyTYIXHYJBRZKUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

851094-53-6: A 4-Acetylbenzamide Oxadiazole for Quorum Sensing & Anti-Infective Discovery


4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 851094-53-6) is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 4-acetylbenzamide group. This compound is a direct structural analog of the molecular probe ML366, a well-characterized inhibitor of Vibrio cholerae quorum sensing (QS) that acts via the LuxO response regulator [1]. The 4-acetyl substitution differentiates it from ML366's cyclohexanecarboxamide motif, potentially altering its potency, selectivity, and physicochemical profile within the class of 2-amino-oxadiazole QS modulators.

Why 851094-53-6 Cannot Be Interchanged with Generic Oxadiazole QS Inhibitors


Within the 2-amino-1,3,4-oxadiazole class, minor structural modifications can drastically alter biological activity. The probe development program for ML366 demonstrated that varying the N-acyl substituent on the oxadiazole ring leads to significant changes in QS activation potency (AC50) and cellular toxicity profiles [1]. Therefore, simply substituting 4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide with ML366 or the unsubstituted benzamide analog without experimental validation risks project failure due to uncharacterized differences in target engagement, off-target effects, or physical properties critical for assay performance.

Quantitative Differentiation Evidence for 4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide


Structural Divergence from the Parent Probe ML366 at the N-Acyl Position

The target compound's 4-acetylbenzamide group replaces the cyclohexanecarboxamide group found in the parent probe ML366 (CID 4443990). This represents a shift from an aliphatic, non-aromatic acyl group to an aromatic acetyl-substituted benzamide. In the published SAR for this series, the parent compound ML366 demonstrated an AC50 of 5.1 µM for activating the V. cholerae QS pathway with no observable toxicity to HeLa cells [1]. The specific impact of the 4-acetylbenzamide substitution has not been reported, but SAR trends in this scaffold indicate that the N-acyl substituent is a critical determinant of both potency and cytotoxicity [1].

Quorum sensing Vibrio cholerae Structure-Activity Relationship (SAR)

Predicted Physicochemical Divergence from the Unsubstituted Benzamide Analog

Compared to the unsubstituted benzamide analog N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide, the acetyl group on the target compound adds polarity and hydrogen bond acceptor capacity. This modification is predicted to reduce logP, potentially improving aqueous solubility but also affecting membrane permeability. No experimental logP or solubility data for either compound were found in available literature; however, this class-level inference is based on well-established principles of medicinal chemistry [1].

Drug-likeness Lipophilicity Solubility

Potential for Differential Kinase or HDAC Inhibition Profile

Patent literature suggests that oxadiazole derivatives with benzamide motifs are explored as HDAC inhibitors, with the acetyl group potentially interacting with the zinc-binding domain or surface recognition sites [1]. While ML366 is characterized as a LuxO inhibitor, the 4-acetylbenzamide scaffold of 851094-53-6 may engage additional targets such as HDACs or kinases, a property that generic 1,3,4-oxadiazole QS inhibitors do not share. This potential polypharmacology remains unverified by direct assay, but represents a differentiating feature for researchers probing multiple anti-infective mechanisms.

Kinase inhibition HDAC Polypharmacology

Recommended Procurement and Application Scenarios for 4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide


Structure-Activity Relationship (SAR) Studies on Vibrio cholerae LuxO Inhibitors

This compound should be used as a key comparator to ML366 to map the N-acyl SAR landscape of the 2-amino-oxadiazole scaffold. By evaluating its QS activation AC50 and HeLa cytotoxicity, researchers can quantify the impact of replacing the cyclohexyl group with a 4-acetylphenyl group, directly building on the foundational data from the NIH MLPCN probe program [1].

Negative Control or Counter-Screen for HDAC-Targeted Programs

Given the structural overlap with patented HDAC-inhibiting oxadiazoles [2], 851094-53-6 can serve as a structurally matched compound for counter-screening in HDAC inhibitor projects. Its activity (or lack thereof) against HDAC isoforms would help define the selectivity profile needed to differentiate anti-infective QS modulators from epigenetic modulators.

Physicochemical Profiling Benchmarking for Lead Optimization

Procurement is recommended for teams performing parallel physicochemical profiling of oxadiazole libraries. The acetyl group provides a distinct polarity profile compared to the cyclohexyl and unsubstituted benzamide analogs, enabling a systematic study of how logP and solubility correlate with target potency and cellular efficacy [REFS-1, REFS-3].

Quote Request

Request a Quote for 4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.